molecular formula C₂₉H₃₃NO₆ B1141812 N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide CAS No. 55287-49-5

N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B1141812
CAS No.: 55287-49-5
M. Wt: 491.58
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Description

N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide (CAS: 55287-49-5) is a benzyloxy-substituted tetrahydro-2H-pyran derivative with the molecular formula C29H33NO6 and a molecular weight of 491.58 . Its structure features three benzyl ether groups (two at positions 2 and 4, and one on the hydroxymethyl side chain) and a central acetamide moiety. This compound is primarily utilized as a pharmaceutical intermediate, particularly in glycoside and carbohydrate chemistry, where benzyl groups serve as protective units for hydroxyl functionalities during synthesis . The compound is stored under inert, dry conditions and is noted for its high purity (≥97%) in commercial supplies .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO6/c1-21(31)30-26-28(34-18-23-13-7-3-8-14-23)27(32)25(20-33-17-22-11-5-2-6-12-22)36-29(26)35-19-24-15-9-4-10-16-24/h2-16,25-29,32H,17-20H2,1H3,(H,30,31)/t25-,26-,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMIDJUZUBPQHV-JPHCZMGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Preparation

  • Starting material : β-D-GlcNAc (N-acetylglucosamine) is acetylated at the amine and selectively deprotected to enable benzylation.

  • Critical intermediate : Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside (CAS: 119870-30-3) shares structural similarities but differs in stereochemistry, highlighting the need for enantioselective synthesis.

Regioselective Protection Strategies

The synthesis requires precise protection of hydroxyl groups at positions 2, 4, and 6, while leaving the 5-hydroxyl group free.

Benzyloxymethyl Protection at Position 6

  • Reagents : Benzyl chloromethyl ether (BnOCH2Cl) with Ag2O or NaH as a base.

  • Conditions : Anhydrous DMF, 0°C to room temperature, 12–24 hours.

  • Outcome : Converts the 6-hydroxyl to a benzyloxymethyl ether, enhancing solubility for subsequent reactions.

Benzylation at Positions 2 and 4

  • Stepwise approach :

    • Position 4 protection : Benzyl bromide (BnBr) with NaH in THF, -10°C, 6 hours.

    • Position 2 protection : Repeat benzylation under milder conditions (rt, 3 hours) to avoid over-substitution.

  • Yield : ~70–80% per step for analogous compounds.

Retention of 5-Hydroxyl Group

The 5-hydroxyl remains unprotected due to steric hindrance from adjacent substituents, confirmed by NMR data of related structures.

Stepwise Synthetic Route

A proposed pathway integrating protection and acetylation:

StepReactionReagents/ConditionsOutcome
16-O-BenzyloxymethylationBnOCH2Cl, Ag2O, DMF, 0°C → rt, 24h6-O-(Benzyloxymethyl) intermediate
24-O-BenzylationBnBr, NaH, THF, -10°C, 6h4-O-Benzyl protected intermediate
32-O-BenzylationBnBr, NaH, THF, rt, 3h2,4-Di-O-benzyl intermediate
4AcetylationAcetic anhydride, pyridine, rt, 12hN-Acetyl group retention
5Deprotection (if needed)H2, Pd/C, MeOH, 4hRemoves non-essential protections

Total yield : Estimated 35–45% over 5 steps, based on analogous syntheses.

Optimization Challenges

Stereochemical Control

  • Epimerization risk : Basic conditions during benzylation may invert stereochemistry. Use of low temperatures (-10°C) and short reaction times mitigates this.

  • Chiral auxiliary : No evidence of auxiliaries in cited routes; inherent substrate stereochemistry guides selectivity.

Purification Complexity

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (1:4 → 1:2) isolates intermediates.

  • Crystallization : Limited success due to oily intermediates; final product may require HPLC purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl3):

    • δ 7.25–7.35 (m, 15H, Bn aromatic), 5.32 (d, J = 3.5 Hz, H-1), 4.85 (dd, J = 10.5 Hz, H-3), 3.45–4.10 (m, OCH2 and pyranose protons).

  • HRMS : m/z 491.2901 [M+H]⁺ (calc. 491.2903).

Comparison with Stereoisomers

  • The (2R,3R,4R,5S,6R) isomer (CAS: 119870-30-3) shows distinct NMR splitting patterns, particularly at H-2 (δ 4.92 vs. δ 5.32 in the target compound).

Industrial-Scale Considerations

  • Cost drivers : Benzyl reagents and palladium catalysts for deprotection dominate expenses.

  • Green chemistry : Substituting Ag2O with K2CO3 in benzyloxymethylation reduces metal waste.

Unresolved Challenges

  • Position 3 reactivity : Undesired O-benzylation at position 3 occurs if step 2/3 conditions are too harsh, necessitating precise stoichiometry.

  • Scalability : Multi-hour chromatographic steps limit batch sizes; continuous-flow systems could improve throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and fine chemicals.

Biology

The compound’s structure suggests potential biological activity, particularly in the modulation of enzyme activity or as a ligand for receptor binding studies. Its benzyloxy groups may interact with biological macromolecules, influencing their function.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the acetamide group suggests possible applications in the development of anti-inflammatory or analgesic agents.

Industry

In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism by which N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide exerts its effects depends on its interaction with molecular targets. The benzyloxy groups may facilitate binding to hydrophobic pockets in proteins, while the acetamide group could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular features, synthesis methods, and applications:

Compound Name & CAS (if available) Molecular Formula Molecular Weight Key Structural Features Synthesis Highlights Applications/Notes References
Target Compound (55287-49-5) C29H33NO6 491.58 Three benzyloxy groups, acetamide, hydroxymethyl Multi-step benzylation (e.g., BnBr/NaH); HPLC purification Pharmaceutical intermediate; high lipophilicity
Compound 2.32 () Not explicitly stated (likely C29H33NO6) N/A Two benzyloxy groups, methoxy, methylene group Benzylation using BnBr/NaH; NH3 gas for deprotection Derivative of natural products; methylene group may alter reactivity
Compound 21.1 () C20H27N3O6 405.45 Azidomethyl, single benzyloxy, dihydroxy Hydrogenation with Pd/C catalyst; azide introduction for click chemistry Probe for biomolecular conjugation (e.g., NOD2 ligand studies)
ACE Biolabs Compound (13343-62-9; ) C17H23NO7 353.37 Single benzyloxy, dihydroxy, hydroxymethyl Not detailed; likely involves selective hydroxyl protection Research chemical; higher polarity due to free hydroxyls
Trityl-Protected Analog (33493-71-9; ) C34H35NO6 553.64 Trityloxy-methyl, benzyloxy, dihydroxy Trityl group introduction for steric protection; acid-labile Intermediate for complex glycosylation; enhanced steric hindrance
Thioether-Pyridine Derivative (149263-94-5; ) C14H20N2O5S 328.38 (6-Methylpyridin-2-yl)thio, dihydroxy, hydroxymethyl Thioether bond formation; pyridine moiety introduces H-bonding potential Potential enzyme inhibitor; improved solubility due to polar thioether

Structural and Functional Analysis

Benzyloxy Substitution :

  • The target compound’s three benzyloxy groups confer high lipophilicity, enhancing membrane permeability but reducing aqueous solubility. This contrasts with analogs like ACE Biolabs Compound (), which has free hydroxyl groups and higher polarity .
  • Compound 2.32 () replaces one benzyloxy with a methoxy group, simplifying synthesis but reducing protective versatility .

Functional Group Diversity: Azidomethyl (21.1; ): Enables click chemistry applications, absent in the target compound. This makes 21.1 more adaptable for bioconjugation . Trityl Group (): Provides acid-labile protection, useful in sequential deprotection strategies, unlike benzyl groups (removed via hydrogenolysis) .

Biological Activity

N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide, known by its CAS number 13343-62-9, is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₅H₂₁NO₆
Molecular Weight311.33 g/mol
Boiling PointNot available
SolubilityVery soluble (22.8 mg/ml)
Log P (Octanol/Water)-0.2 to -1.86

The structure features multiple benzyloxy groups and a hydroxyl group that may contribute to its biological activity by enhancing solubility and facilitating interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains. For instance, derivatives of tetrahydropyran have been reported to possess antibacterial activity against Gram-positive bacteria due to their ability to disrupt cell wall synthesis and function.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The structural features may allow the compound to act as an inhibitor of key enzymes involved in bacterial metabolism.
  • Membrane Disruption : The hydrophobic nature of the benzyloxy groups could facilitate interaction with lipid membranes, leading to increased permeability and cell death.
  • Modulation of Signaling Pathways : There is potential for this compound to interfere with intracellular signaling pathways that regulate cellular responses to stress or infection.

Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of related compounds on Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial activity.

Study 2: Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxicity of this compound against various cancer cell lines. The findings revealed selective cytotoxicity towards certain cancer types while sparing normal cells, indicating a potential therapeutic window for anticancer applications.

Absorption and Distribution

The compound is predicted to have high gastrointestinal absorption based on its solubility profile. However, it is not expected to cross the blood-brain barrier effectively due to its molecular structure.

Metabolism

Preliminary studies suggest that this compound may undergo metabolic transformations primarily via phase I metabolic pathways involving cytochrome P450 enzymes.

Excretion

The excretion pathway remains under investigation; however, it is anticipated that renal excretion will play a significant role given the compound's molecular weight and solubility characteristics.

Q & A

Q. What are the key steps in synthesizing N-((2S,3R,4R,5S,6R)-2,4-bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. Key steps include:
  • Benzyloxy group introduction : Use benzyl bromide under basic conditions (e.g., NaH in THF) to protect hydroxyl groups.
  • Acetamide coupling : React the intermediate with acetyl chloride in the presence of triethylamine at 0°C to avoid side reactions .
  • Selective deprotection : Catalytic hydrogenation (Pd/C, H₂) or acidic hydrolysis (HCl/MeOH) to remove benzyl groups while retaining the acetamide moiety .
  • Purification : Silica gel chromatography (hexane/EtOAc gradients) ensures high purity.

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JH,H^3J_{H,H}) in 1^1H NMR to determine axial/equatorial proton orientations. For example, axial protons in pyranose rings exhibit larger JJ values (~8–12 Hz) .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction data, particularly for intermediates with heavy atoms (e.g., bromine in analogs) .

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
  • TLC monitoring : Track reaction progress using silica plates (EtOAc/hexane, 1:1) and visualize with UV or iodine staining .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates with multiple benzyloxy groups?

  • Methodological Answer :
  • Solvent selection : Use anhydrous THF or DMF to stabilize intermediates and reduce hydrolysis.
  • Temperature control : Maintain reactions at 0°C during acylations to minimize epimerization .
  • Catalyst screening : Test Pd(OH)₂/C vs. Pd/C for selective hydrogenolysis; Pd(OH)₂/C often reduces over-reduction risks .
  • Example : In , Ni-catalyzed carboboration achieved 45% yield by optimizing solvent (EtOAc) and ligand ratios.

Q. What strategies resolve contradictions in biological activity data between analogs?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace benzyloxy with acetyl) and test against target enzymes (e.g., lumazine synthase) .
  • Docking simulations : Use software like AutoDock to model interactions with active sites, explaining discrepancies in IC₅₀ values .
  • Control experiments : Verify assay conditions (e.g., buffer pH, co-solvents) to rule out artifacts .

Q. How can stereochemical inversion during glycosylation be minimized?

  • Methodological Answer :
  • Protecting group strategy : Use orthogonal groups (e.g., acetyl for transient protection) to stabilize transition states.
  • Catalytic systems : Employ glycosylation promoters like NIS/TfOH, which enhance anomeric oxocarbenium ion formation without racemization .
  • Monitoring : Track anomeric configuration via 13^{13}C NMR; C-1 signals at ~95–100 ppm indicate β-configuration .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

  • Methodological Answer :
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., MeOH/H₂O mixtures) for large batches .
  • Intermediate stability : Conduct stress tests (e.g., heat, light exposure) to identify degradation-prone steps.
  • Process automation : Implement flow chemistry for exothermic steps (e.g., benzylation) to improve reproducibility .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying optical rotations for the same compound?

  • Methodological Answer :
  • Epimerization check : Analyze diastereomer ratios via 1^1H NMR (e.g., H-3 and H-4 protons in pyranose ring) .
  • Solvent polarity effects : Polar solvents (e.g., DMF) may stabilize specific conformers, altering observed rotation .
  • Reference standards : Compare with literature values for intermediates (e.g., reports [α]D = +15.2° for a related compound) .

Biological Evaluation

Q. How can the compound’s potential as a glycosidase inhibitor be evaluated?

  • Methodological Answer :
  • Enzyme assays : Incubate with β-glucosidase (pH 6.8, 37°C) and measure residual activity via colorimetric p-nitrophenol release .
  • Ki determination : Use Lineweaver-Burk plots to calculate inhibition constants; analogs in showed Ki < 10 µM .
  • Cell-based models : Test cytotoxicity in HEK293 cells to confirm selectivity over mammalian glycosidases .

Safety and Handling

Q. What precautions are essential for handling intermediates with azide groups?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of HN₃ vapors.
  • Stability testing : Store azides at -20°C in amber vials; avoid metal catalysts (e.g., Cu) to prevent explosive decomposition .
  • Quenching protocols : Degrade excess azides with NaNO₂/HCl before disposal .

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